LogP Comparison for Predicting Relative Lipophilicity and Biological Behavior
The calculated octanol-water partition coefficient (LogP) is a key predictor of a compound's lipophilicity, impacting its membrane permeability and potential for biological activity. 1,3-Difluoro-4-iodo-2-methylbenzene has a reported LogP of 3.70 , while its positional isomer, 1,3-difluoro-2-iodo-4-methylbenzene, has a computed LogP (XLogP3) of 3.1 [1]. This indicates that the target compound is significantly more lipophilic than the isomer.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.70 |
| Comparator Or Baseline | 1,3-Difluoro-2-iodo-4-methylbenzene (CAS 1557651-09-8): 3.1 |
| Quantified Difference | 0.6 LogP units (higher for the target compound) |
| Conditions | Computational prediction; Target compound LogP value from vendor data ; Comparator XLogP3 value from PubChem [1]. |
Why This Matters
The difference of 0.6 LogP units represents a nearly 4-fold difference in partition coefficient, which can significantly influence solubility, membrane permeability, and in vivo distribution in drug discovery programs, making the compound a more suitable choice for applications requiring higher lipophilicity.
- [1] PubChem. 1,3-Difluoro-2-iodo-4-methylbenzene; CID 82819502. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/82819502 View Source
